molecular formula C6H5NO4S B1600096 Methyl 3-nitrothiophene-2-carboxylate CAS No. 75735-44-3

Methyl 3-nitrothiophene-2-carboxylate

Cat. No. B1600096
CAS RN: 75735-44-3
M. Wt: 187.18 g/mol
InChI Key: DDLFZCCIZTVFBQ-UHFFFAOYSA-N
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Patent
US09394300B2

Procedure details

To a stirring solution of methyl 3-aminothiophene-2-carboxylate (5 g, 31.8 mmol) in Conc. HCl (4.77 ml) was added aq. solution of sodium nitrite (2.195 g, 31.8 mmol) slowly at 0-5° C. Reaction mixture was stirred at 0-5° C. for 1 h. To this was added aq. solution of sodium tetrafluoroborate (5.24 g, 47.7 mmol) in one lot. After 30 min. precipitated product was filtered. The product was added to the stirring suspension of copper bronze (6.06 g, 95 mmol) and sodium nitrite (26.3 g, 382 mmol) in water (100 ml). Reaction mixture was stirred at 25° C. for 1 h. Reaction mixture was diluted with water and EtOAc and filtered through Hyflow bed. The organic layer was separated and distilled out to get crude product which was column purified using 0-5% EtOAC in hexane to get titled compound as light yellow solid in 63% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.195 g
Type
reactant
Reaction Step One
Name
Quantity
4.77 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
26.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
6.06 g
Type
catalyst
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[N:11]([O-:13])=[O:12].[Na+].F[B-](F)(F)F.[Na+]>Cl.O.CCOC(C)=O.[Cu]>[N+:11]([C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8])([O-:13])=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
2.195 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.77 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5.24 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
26.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
6.06 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 0-5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After 30 min. precipitated product
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 25° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through Hyflow bed
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled out
CUSTOM
Type
CUSTOM
Details
to get crude product which
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.